5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol
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Overview
Description
5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol is a complex organic compound with a unique structure that includes an ethoxy group, a pyrazolidinyl ring, and a propylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol typically involves multiple steps, starting with the preparation of the pyrazolidinyl ring and the subsequent attachment of the ethoxy and propylphenoxy groups. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and propylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-2-(4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- 5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- 2-(4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
Uniqueness
5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28N2O3 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol |
InChI |
InChI=1S/C21H28N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-14,20-24H,4-6H2,1-3H3 |
InChI Key |
GSKOFTLOYNHEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2C(NNC2C3=C(C=C(C=C3)OCC)O)C |
Origin of Product |
United States |
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